3,7-Dioxo-3,7-dihydronaphthalene-1,2,4,5,6,8-hexacarbonitrile
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Overview
Description
3,7-Dioxo-3,7-dihydronaphthalene-1,2,4,5,6,8-hexacarbonitrile is a chemical compound known for its unique structure and properties It is a derivative of naphthalene, characterized by the presence of multiple nitrile groups and oxo functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dioxo-3,7-dihydronaphthalene-1,2,4,5,6,8-hexacarbonitrile typically involves multi-step organic reactions. One common method starts with the precursor 1,4,5,8-tetramethoxynaphthalene, which undergoes oxidation and demethylation to form naphthoquinone intermediates. These intermediates are then subjected to further reactions to introduce the nitrile groups and achieve the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of milder reaction conditions, efficient catalysts, and streamlined purification processes to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions
3,7-Dioxo-3,7-dihydronaphthalene-1,2,4,5,6,8-hexacarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: Nitrile groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Cerium ammonium nitrate (CAN) in acetonitrile is commonly used for oxidation reactions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxylated naphthalene compounds.
Scientific Research Applications
3,7-Dioxo-3,7-dihydronaphthalene-1,2,4,5,6,8-hexacarbonitrile has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various organic compounds and materials.
Medicine: Research is ongoing to explore its potential as a pharmacological agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,7-Dioxo-3,7-dihydronaphthalene-1,2,4,5,6,8-hexacarbonitrile involves its interaction with molecular targets through its functional groups. The nitrile and oxo groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activities, cellular signaling, and other biological processes.
Comparison with Similar Compounds
Similar Compounds
Naphthazarin: A similar compound with quinone functionalities and known for its biological activities.
1,4-Dioxo-1,2,3,4-tetrahydrophthalazine: Another naphthalene derivative with different functional groups.
Uniqueness
3,7-Dioxo-3,7-dihydronaphthalene-1,2,4,5,6,8-hexacarbonitrile is unique due to its multiple nitrile groups, which impart distinct reactivity and potential applications compared to other naphthalene derivatives. Its ability to undergo diverse chemical reactions and form various derivatives makes it a valuable compound in research and industry.
Properties
CAS No. |
875576-26-4 |
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Molecular Formula |
C16N6O2 |
Molecular Weight |
308.21 g/mol |
IUPAC Name |
3,7-dioxonaphthalene-1,2,4,5,6,8-hexacarbonitrile |
InChI |
InChI=1S/C16N6O2/c17-1-7-9(3-19)15(23)12(6-22)14-8(2-18)10(4-20)16(24)11(5-21)13(7)14 |
InChI Key |
CXZSTLFUFDXNAQ-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C1=C(C(=O)C(=C2C1=C(C(=O)C(=C2C#N)C#N)C#N)C#N)C#N |
Origin of Product |
United States |
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